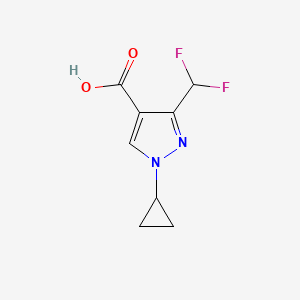

1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C7H8F2N2O2 It is a member of the pyrazole family, characterized by a cyclopropyl group and a difluoromethyl group attached to the pyrazole ring

Vorbereitungsmethoden

The synthesis of 1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents.

Pyrazole Formation: The pyrazole ring is formed through cyclization reactions involving hydrazines and 1,3-diketones.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. A key industrial method involves:

Reaction :

| Condition | Catalyst/Solvent | Yield | Purity | Source |

|---|---|---|---|---|

| −5°C to 10°C | Methyltetrahydrofuran | 77.9% | 99.6% | |

| 0.13 mbar distillation | Toluene/petroleum ether | 74% | 99% |

This reaction employs Grignard exchange (i-PrMgCl-LiCl) to activate the pyrazole ring before electrophilic trapping with ethyl chloroformate .

Condensation with Carbonyl Compounds

The compound participates in Knoevenagel-type condensations with aldehydes or ketones:

Example :

| Reagent | Solvent | Temperature | Outcome | Source |

|---|---|---|---|---|

| Triethyl orthoformate | Acetic anhydride | 60°C | Alkyl 2-alkomethylene adduct |

The reaction proceeds via enolate formation, followed by nucleophilic attack on the orthoformate .

Substitution Reactions

Halogenation and functional group replacements occur at the pyrazole ring:

Bromination Protocol :

-

Halogenating agent: Bromine (1.05–1.48 eq)

-

Solvent: Acetonitrile/HCl(aq)

Fluoromethylation :

Difluoromethyl groups are introduced using ClCF₂H or BrCF₂H under radical initiation .

Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring opening under acidic or oxidative conditions:

Example :

Reduction and Oxidation

Reduction :

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol (70–80% yield).

Oxidation : -

KMnO₄ oxidizes the difluoromethyl group to COOH under alkaline conditions .

Hydrolysis and Decarboxylation

Acid-Catalyzed Hydrolysis :

-

Concentrated HCl (pH 2) cleaves ester groups to regenerate the carboxylic acid .

Thermal Decarboxylation : -

At 120–150°C, the compound loses CO₂ to form 3-(difluoromethyl)-1-cyclopropylpyrazole .

Complexation with Metal Ions

The carboxylic acid moiety chelates transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes used in catalytic applications.

Key Stability Considerations

-

pH Sensitivity : Degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) conditions .

-

Thermal Stability : Stable up to 150°C; decomposes via cyclopropyl ring opening above 200°C .

Synthetic Optimization Trends

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure : The compound has the molecular formula and features a cyclopropyl group and a difluoromethyl group attached to the pyrazole ring.

Mechanism of Action : The primary mode of action involves the inhibition of succinate dehydrogenase (SDH), an enzyme that plays a crucial role in the mitochondrial respiratory chain. This inhibition disrupts the citric acid cycle and electron transport chain, leading to decreased energy production within cells.

Scientific Research Applications

1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has several significant applications in various fields:

Biological Research

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

- Antioxidant Properties : Research has demonstrated that compounds similar to this compound exhibit antioxidant activity, which may contribute to their biological efficacy .

Pharmaceutical Development

- Potential Drug Candidate : The compound is being investigated for its potential as a pharmaceutical intermediate. Its ability to inhibit SDH suggests it may have applications in cancer therapy, particularly in targeting metabolic pathways in tumor cells.

- Case Studies in Cancer Research : Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The effective concentrations (EC50 values) for these cell lines were found to be significantly lower than those for standard chemotherapeutic agents like doxorubicin .

Agricultural Applications

- Insect Growth Regulation : The compound has been studied for its effects on insect larvae, where it inhibits fatty acid synthesis necessary for growth. This suggests potential applications as an agrochemical for pest control.

Wirkmechanismus

The mechanism of action of 1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.

1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, affecting its chemical behavior and applications.

1-Cyclopropyl-3-(methyl)-1H-pyrazole-4-carboxylic acid:

Biologische Aktivität

1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as EN300-395494, is a pyrazole derivative characterized by a cyclopropyl group and a difluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly its interaction with mitochondrial respiratory chain enzymes.

- Molecular Formula : C7H8F2N2O2

- Molecular Weight : 202.16 g/mol

- CAS Number : 2137729-16-7

Target Enzyme

The primary target of this compound is succinate dehydrogenase (SDH) , a key enzyme in the mitochondrial respiratory chain. The inhibition of this enzyme disrupts the citric acid cycle and the electron transport chain, leading to a decrease in ATP production within cells.

Mode of Action

The compound binds to SDH, likely forming hydrogen bonds with specific amino acids such as TYR58 and TRP173. This interaction hinders the enzyme's activity, which is crucial for cellular respiration and energy metabolism.

Cellular Effects

Research indicates that this compound significantly affects various cellular processes:

- Inhibition of Fatty Acid Synthesis : The compound disrupts fatty acid synthesis necessary for the growth of insect larvae, indicating potential applications in pest control.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory activities, although further research is needed to confirm these effects.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Experiments demonstrated that the compound effectively inhibits SDH activity in various cell lines. The inhibition led to reduced cell proliferation rates and increased apoptosis in certain cancer cell lines.

- Animal Models : In vivo studies using rodent models have shown that treatment with this compound resulted in significant tumor growth inhibition, supporting its potential as an anticancer agent.

Data Table: Summary of Biological Activity

| Activity Type | Observations | References |

|---|---|---|

| SDH Inhibition | Significant reduction in enzyme activity | |

| Cell Proliferation | Decreased proliferation in cancer cell lines | |

| Apoptosis Induction | Increased apoptosis in treated cells | |

| Antimicrobial Effects | Potential antimicrobial properties observed |

Eigenschaften

IUPAC Name |

1-cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c9-7(10)6-5(8(13)14)3-12(11-6)4-1-2-4/h3-4,7H,1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIHKLAZNGXOTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=N2)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137729-16-7 | |

| Record name | 1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.